1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC20417522
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO2 |
|---|---|
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12) |
| Standard InChI Key | JZKXCORAHHXBTE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)CC2CC2)C(=O)O |
Introduction
1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a cyclopropylmethyl group and a carboxylic acid functional group. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their applications in medicinal chemistry, organic synthesis, and material sciences.
Synthesis
The synthesis of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid typically involves:
-
Cyclopropanation: Formation of the cyclopropylmethyl group through a reaction such as Simmons-Smith or diazo decomposition.
-
Pyrrolidine Functionalization: Introduction of the carboxylic acid group via selective oxidation or carboxylation reactions.
-
Purification: The product is purified using techniques like crystallization or chromatography to ensure high purity.
Applications and Potential Uses
1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid has potential applications in:
-
Pharmaceuticals: As a scaffold for drug development due to its conformational rigidity and functional versatility.
-
Catalysis: Serving as a chiral auxiliary or ligand in asymmetric synthesis.
-
Materials Science: Its strained cyclopropane ring may contribute to unique polymeric or supramolecular structures.
Comparison with Related Compounds
| Property | 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic Acid | Other Pyrrolidine Derivatives |
|---|---|---|
| Structural Rigidity | High (due to cyclopropane) | Moderate |
| Functional Group Diversity | Cyclopropylmethyl + Carboxylic Acid | Varies (e.g., hydroxyl, amine, etc.) |
| Synthetic Complexity | Moderate | Low to High (depending on substituents) |
| Pharmaceutical Applications | Under exploration | Widely used (e.g., proline derivatives) |
Research Insights and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume